1-(4-benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea
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Overview
Description
1-(4-benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 1-(4-benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring . Industrial production methods may employ similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalysts and reaction conditions .
Chemical Reactions Analysis
1-(4-benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of new fluorescent materials and sensors due to its unique photometric properties.
Biology: The compound’s antimicrobial properties make it a candidate for developing new antibiotics.
Industry: It is utilized in the synthesis of various dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 1-(4-benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea involves its interaction with specific molecular targets and pathways. In cancer cells, it inhibits enzymes such as topoisomerase and kinases, leading to the disruption of DNA replication and cell division . The compound also exhibits antimicrobial activity by targeting bacterial cell wall synthesis and protein synthesis pathways .
Comparison with Similar Compounds
Similar compounds to 1-(4-benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea include:
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds share a similar benzothiazole core and exhibit comparable biological activities.
Benzothiazole derivatives with triazole groups: These compounds are known for their enhanced antimicrobial and anticancer properties.
Benzothiazole-based fluorescent materials: These compounds are used in material science for their unique photometric properties.
Properties
IUPAC Name |
4-benzoyl-N-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S3/c1-30-23-25-18-12-11-17(13-19(18)31-23)24-22(29)26-21(28)16-9-7-15(8-10-16)20(27)14-5-3-2-4-6-14/h2-13H,1H3,(H2,24,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFWBFWPCQPFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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